molecular formula C5H10N6O2 B12663167 ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol CAS No. 31962-32-0

((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol

Cat. No.: B12663167
CAS No.: 31962-32-0
M. Wt: 186.17 g/mol
InChI Key: LTHDXRBQYLHLTE-UHFFFAOYSA-N
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Description

((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This compound is known for its unique structure, which includes two amino groups and a triazinyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.

Scientific Research Applications

Chemistry: In chemistry, ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is used as an intermediate in the synthesis of other complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of high-energy materials, such as solid propellants and explosives. It is also utilized in the synthesis of nitrogen-rich compounds for various applications .

Mechanism of Action

The mechanism of action of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use as an antitumor agent or in industrial processes .

Comparison with Similar Compounds

Uniqueness: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is unique due to its dual amino groups and triazinyl structure, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it distinct from other similar compounds.

Properties

CAS No.

31962-32-0

Molecular Formula

C5H10N6O2

Molecular Weight

186.17 g/mol

IUPAC Name

[(4,6-diamino-1,3,5-triazin-2-yl)-(hydroxymethyl)amino]methanol

InChI

InChI=1S/C5H10N6O2/c6-3-8-4(7)10-5(9-3)11(1-12)2-13/h12-13H,1-2H2,(H4,6,7,8,9,10)

InChI Key

LTHDXRBQYLHLTE-UHFFFAOYSA-N

Canonical SMILES

C(N(CO)C1=NC(=NC(=N1)N)N)O

Origin of Product

United States

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